2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(4-methoxy-2,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-7-6-11(15-4)8(2)5-10(7)9(3)12(13)14/h5-6,9H,1-4H3,(H,13,14) |
InChI Key |
DFBVDZXERRLOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Nitrile Precursors
A common route involves alkaline hydrolysis of 2-(4-methoxy-2,5-dimethylphenyl)propanenitrile. This method is analogous to the synthesis of related propanoic acids, such as 2-(4-methylphenyl)propanoic acid, where propanenitrile derivatives are refluxed with sodium hydroxide (5–10% w/w) at 100–105°C for 8–10 hours. Acidification with HCl (pH 2–3) precipitates the carboxylic acid, yielding up to 92% purity. For the target compound, substituting the starting nitrile with a 4-methoxy-2,5-dimethyl-substituted variant would follow similar conditions.
- Temperature : 100–160°C (prolonged heating improves conversion).
- Base : KOH or NaOH in ethylene glycol/water mixtures.
- Yield : 78–92% (dependent on nitrile purity and reaction time).
Palladium-Catalyzed Carbonylation
Patent WO2019197274A1 describes a palladium-mediated carbonylation strategy for synthesizing substituted phenylpropanoates. While tailored for opioid modulators, this method can be adapted for 2-(4-methoxy-2,5-dimethylphenyl)propanoic acid:
- Coupling Reaction : A protected phenyl propanoate precursor reacts with CO surrogates (e.g., N-formylsaccharin) in dimethylformamide (DMF) under Pd(OAc)₂/Xantphos catalysis.
- Deprotection : Acidic or basic hydrolysis removes ester protections, yielding the free acid.
- Catalyst : Pd(OAc)₂ with Xantphos or dppf ligands.
- Solvent : DMF or acetonitrile.
- Yield : 38–84% (varies with substituent steric effects).
Ester Saponification
Saponification of methyl or benzyl esters is a reliable pathway. For example, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate undergoes hydrolysis with KOH in ethanol/water (50% v/v) at 78°C for 6 hours to yield the corresponding acid. Adapting this method:
- Synthesize methyl 2-(4-methoxy-2,5-dimethylphenyl)propanoate via Friedel-Crafts acylation or Suzuki coupling.
- Hydrolyze with KOH (2–3 eq) in refluxing ethanol/water.
Multi-Step Functionalization
A modular approach from PMC involves:
- Sandmeyer Reaction : Convert 4-amino-3,5-dimethylbenzoate to 4-iodo-3,5-dimethylbenzoate.
- Organozinc Coupling : React with methyl 3-iodo-2-methylpropanoate under Pd catalysis to form the propanoate ester.
- Hydrolysis : Basic or acidic conditions yield the acid.
Data Table: Comparative Analysis of Methods
Industrial-Scale Considerations
For bulk production, nitrile hydrolysis is preferred due to scalability and cost efficiency. However, palladium-catalyzed methods offer regioselectivity for complex substrates. Safety protocols for handling corrosive bases (KOH, HCl) and toxic CO surrogates are critical.
Analytical Characterization
Successful synthesis requires validation via:
- NMR : Confirm methoxy (δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and carboxylic acid (δ 12–13 ppm).
- HPLC : Purity >98%.
- Melting Point : 150–155°C (literature-dependent).
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Position and Physical Properties
- 3-(2-Methoxyphenyl)propanoic Acid (C10H12O3) Substituents: Methoxy group at the ortho (C2) position. Melting Point: 85–89°C . Ortho-substituted compounds often exhibit lower melting points due to steric hindrance disrupting crystal packing.
Functional Group Variations and Bioactivity
- Haloxyfop (C15H11ClF3NO4) Substituents: Trifluoromethyl (-CF₃), chlorine (-Cl), and pyridinyloxy groups. Application: Herbicide acting as an acetyl-CoA carboxylase inhibitor . Comparison: Unlike haloxyfop, the target compound lacks electronegative groups (e.g., Cl, F) but shares the propanoic acid chain. This suggests that while the carboxylic acid moiety is critical for herbicidal activity in haloxyfop, the methoxy and methyl groups in the target compound may direct its bioactivity toward other pathways, such as antimicrobial interactions.
Aromatic Ring Modifications
- Compound 7 (C14H16O6) Structure: Contains a benzo[d][1,3]dioxin ring fused to the propanoic acid chain. Bioactivity: Antimicrobial activity against Bacillus subtilis and Escherichia coli . Comparison: The target compound’s simpler phenyl ring (vs. the fused dioxin system in Compound 7) may reduce steric hindrance, enhancing membrane permeability. Both compounds feature methoxy and methyl groups, which could contribute to antimicrobial effects by disrupting microbial cell walls or metabolic pathways.
Halogenated Derivatives
- 2-(2,5-Dichlorophenyl)-2-fluoroacetic Acid (C8H5Cl2FO2) Substituents: Chlorine atoms at C2 and C5, fluorine at the α-carbon. Comparison: The target compound’s methoxy and methyl groups are less electronegative than chlorine or fluorine, suggesting lower environmental persistence and toxicity. This makes it more suitable for applications requiring biodegradability.
Key Research Findings and Implications
Substituent Position Effects: Para-substituted methoxy groups (target compound) may enhance thermal stability compared to ortho-substituted analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid) .
Agrochemical Relevance: Propanoic acid derivatives with electronegative groups (e.g., halogens in haloxyfop) are potent herbicides, but the target compound’s lack of such groups may redirect its utility toward less toxic applications .
Biological Activity
2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a methoxy group and a dimethyl-substituted phenyl ring. The unique arrangement of these functional groups influences its reactivity and biological interactions.
Research indicates that 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid may exert its biological effects through interaction with specific molecular targets. It is hypothesized to modulate enzyme activity and receptor binding, which could lead to various physiological responses. Understanding the binding affinity and specificity is crucial for elucidating its mechanism of action.
Neurotransmission Modulation
Preliminary studies suggest that this compound may function as a neuromodulator due to its structural similarities to amino acids involved in neurotransmission. It has been observed to influence synaptic transmission and neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
Anti-inflammatory Effects
There are indications that 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .
Antioxidant Activity
The compound has also been studied for its antioxidant capabilities. It may protect cells from oxidative stress by scavenging free radicals and enhancing the body’s natural antioxidant defenses .
Comparative Studies
A comparison with structurally similar compounds highlights the unique properties of 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-3-(4-methoxyphenyl)propanoic acid | Methoxy group on phenyl | Neurotransmitter-like activity |
| 3-Amino-3-(2,5-dimethylphenyl)propanoic acid | Dimethyl substitution on phenyl | Potential anti-inflammatory effects |
| 3-Amino-3-(4-methylphenyl)propanoic acid | Methyl group on phenyl | Limited neuroprotective effects |
This table illustrates how variations in substituents impact the biological activities of related compounds.
Case Studies and Research Findings
- Neuroprotection : In animal models, 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid demonstrated neuroprotective effects against neurotoxic agents like hydrogen peroxide. These findings indicate its potential utility in treating neurodegenerative disorders such as Alzheimer's disease .
- Anti-fibrotic Activity : A study explored the compound's efficacy in reducing fibrosis in mouse models. The results showed significant reductions in connective tissue growth factor (CTGF) expression, suggesting its potential as an anti-fibrotic agent .
- Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for therapeutic applications. Further studies are needed to optimize its bioavailability and therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid, and how can retrosynthetic analysis improve yield?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible pathways by breaking down the target molecule into simpler precursors like methoxy-substituted toluene derivatives and propanoic acid intermediates. For example, Friedel-Crafts acylation or Suzuki-Miyaura coupling might be employed to introduce the aromatic substituents, followed by carboxylation . Validation via HPLC and NMR ensures intermediate purity (>97%) and structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing 2-(4-Methoxy-2,5-dimethylphenyl)propanoic acid?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and methyl groups on the aromatic ring) and propanoic acid backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., ~208.21 g/mol) and fragmentation patterns .
- FT-IR : Identifies functional groups (C=O stretch at ~1700 cm, O-H stretch at ~2500-3300 cm) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use engineering controls (e.g., fume hoods) to limit airborne exposure .
- Employ PPE (gloves, lab coats) and emergency showers/eye wash stations for accidental contact .
- Monitor storage conditions (dry, 2-8°C) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar propanoic acid derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., isomers or byproducts). Use orthogonal methods:
- Chromatography : UPLC-MS to separate and quantify impurities (e.g., 2-(4-Ethylphenyl)propanoic acid vs. target compound) .
- Bioassays : Comparative dose-response curves in cell models (e.g., COX-1/COX-2 inhibition assays) to isolate structure-activity relationships .
Q. What experimental designs are recommended for studying the compound's metabolic pathways in environmental systems?
- Methodological Answer :
- Biodegradation assays : Use fluidized bioreactors with microbial consortia (e.g., Penicillium oxalicum) to track transformation products via LC-HRMS .
- Ecotoxicology : Microalgal growth inhibition tests (e.g., Chlorella vulgaris) to assess EC values and metabolite toxicity .
Q. How can impurity profiling enhance the compound's suitability as a pharmaceutical intermediate?
- Methodological Answer :
- ICH Guidelines : Quantify impurities (e.g., 2-(4-Formylphenyl)propanoic acid) using validated HPLC methods with reference standards .
- Stability Studies : Accelerated degradation (40°C/75% RH) to identify hydrolytic byproducts (e.g., demethylation products) .
Q. What computational approaches predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with cyclooxygenase (COX) enzymes, leveraging crystallographic data (PDB ID: 1PXX) .
- QSAR Models : Corate substituent effects (e.g., methoxy vs. hydroxyl groups) on anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
